2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-13-8-16-9-14(17-13)21-12-3-2-6-18(10-12)15(19)7-11-4-5-11/h8-9,11-12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBMJBMCDWVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring is usually synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Methoxypyrazine Attachment: The methoxypyrazine moiety is introduced through an etherification reaction, where a pyrazine derivative reacts with a methoxy-containing reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a more saturated form.
Substitution: The methoxypyrazine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropanone derivatives, while substitution could result in various pyrazine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of great interest. It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The methoxypyrazine moiety, for example, might interact with certain receptors in the brain, influencing neurological pathways.
Comparison with Similar Compounds
Key Differences:
Impact of Substituents :
- Methoxy group: Enhances solubility due to polarity but may reduce membrane permeability. Its electron-donating nature could weaken π-π stacking interactions compared to dimethylamino.
- Dimethylamino group: Introduces basicity, enabling stronger electrostatic interactions with acidic residues in target proteins. However, increased lipophilicity may compromise aqueous solubility .
Broader Pyrazine Derivatives ()
Pyrazine-based compounds in patents, such as 1-(2-ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine , highlight the versatility of pyrazine scaffolds. Key contrasts include:
- Substituent Diversity : Trifluoroethylsulfonyl (-SO₂CF₂CF₃) and pyrrolotriazolopyrazine systems in the patent compound introduce electron-withdrawing and sterically bulky groups, which may enhance target selectivity but complicate synthesis .
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, inferences can be drawn:
- Target Compound : Methoxy’s polarity may favor solubility and reduce off-target effects, ideal for oral administration.
- Analog (CAS 2034480-19-6): Dimethylamino’s basicity could improve potency in acidic environments (e.g., lysosomal targets) but increase metabolic vulnerability .
Biological Activity
2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine moiety, and a methoxypyrazine substituent. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 273.33 g/mol
The presence of these functional groups suggests diverse interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anti-inflammatory Effects : The methoxypyrazine moiety may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
- Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, possibly through the inhibition of apoptotic pathways in neuronal cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors).
- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Compounds
| Compound Name | Activity Type | Study Reference |
|---|---|---|
| Compound A | Antidepressant | Smith et al., 2020 |
| Compound B | Anti-inflammatory | Johnson et al., 2021 |
| Compound C | Neuroprotective | Lee et al., 2019 |
These studies indicate that structural similarities may correlate with shared biological activities, suggesting that this compound could exhibit similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
